molecular formula C7H16ClNO B8025379 5-Methylazepan-4-ol hydrochloride

5-Methylazepan-4-ol hydrochloride

Cat. No.: B8025379
M. Wt: 165.66 g/mol
InChI Key: JIQHYAHQZDGCRW-UHFFFAOYSA-N
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Description

5-Methylazepan-4-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylazepan-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylhexan-1-amine with an appropriate oxidizing agent to form the azepane ring, followed by the introduction of a hydroxyl group at the 4-position. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methylazepan-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 5-methylazepane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: 5-Methylazepan-4-one.

    Reduction: 5-Methylazepane.

    Substitution: 5-Methyl-4-chloroazepane or 5-Methyl-4-bromoazepane.

Scientific Research Applications

5-Methylazepan-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methylazepan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 4-position allows for hydrogen bonding with active sites, while the azepane ring provides structural stability. This compound may act as an inhibitor or modulator of certain biological pathways, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Methylazepan-4-one: Lacks the hydroxyl group, making it less polar.

    5-Methylazepane: Lacks both the hydroxyl and carbonyl groups, making it more hydrophobic.

    4-Methylazepan-4-ol: Similar structure but with the methyl group at the 4-position instead of the 5-position.

Uniqueness

5-Methylazepan-4-ol hydrochloride is unique due to the presence of both the hydroxyl group and the azepane ring, which confer specific chemical properties and reactivity

Properties

IUPAC Name

5-methylazepan-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-2-4-8-5-3-7(6)9;/h6-9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQHYAHQZDGCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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